![molecular formula C7H10O B3385805 8-Oxabicyclo[5.1.0]oct-2-ene CAS No. 6669-45-0](/img/structure/B3385805.png)
8-Oxabicyclo[5.1.0]oct-2-ene
Overview
Description
8-Oxabicyclo[5.1.0]oct-2-ene is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.16 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 8-Oxabicyclo[5.1.0]oct-2-ene has been reported in several studies . For instance, one method involves the use of gold (I) catalyst in a domino process, which results in the assembly of two C–H, two C–O, and one C–C bond through a sequence of cyclization/semi-pinacol rearrangements .
Molecular Structure Analysis
The molecular structure of 8-Oxabicyclo[5.1.0]oct-2-ene consists of seven carbon atoms, ten hydrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C7H10O/c1-2-4-6-7(8-6)5-3-1/h2,4,6-7H,1,3,5H2 .
Chemical Reactions Analysis
The chemical reactions involving 8-Oxabicyclo[5.1.0]oct-2-ene have been studied in the context of asymmetric synthesis . One notable reaction is the [3 + 4] annulation, which is considered to be a tandem cyclopropanation/Cope rearrangement .
Physical And Chemical Properties Analysis
8-Oxabicyclo[5.1.0]oct-2-ene has a molecular weight of 112.17 g/mol . It has a topological polar surface area of 12.5 Ų and a complexity of 80.4 . The compound does not have any hydrogen bond donors but has one hydrogen bond acceptor .
Scientific Research Applications
Synthesis of Enantiomers
Both enantiomers of a related compound, 8-oxabicyclo[3.2.1]oct-3-en-2-one, were synthesized using an oxidative cycloetherification method, demonstrating the utility of these compounds in chiral synthesis. This process was instrumental in the formal synthesis of (+)-sundiversifolide, a compound with potential biological applications (Kawasumi, Kanoh, & Iwabuchi, 2011).
Application in Asymmetric Synthesis
8-Oxabicyclo[3.2.1]oct-6-en-3-ones have been utilized in the asymmetric synthesis of polyoxygenated building blocks, crucial for modern natural product synthesis. This application leverages the defined stereochemical features of these scaffolds for non-aldol approaches (Hartung & Hoffmann, 2004).
Catalytic Synthesis
A sustainable and simple Au(I) catalytic system was developed for synthesizing 8-oxabicyclo[3.2.1]oct-2-enes. This method highlights the selectivity, good functional group tolerance, and novel approach in synthesizing oxabicyclic and oxatricyclic systems (Vandavasi et al., 2015).
Marine Natural Product Synthesis
In the context of marine natural product synthesis, functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-ones were used to prepare tricyclic epoxy alcohols and aminated derivatives. These compounds have been investigated for their biological activities (Proemmel, Wartchow, & Hoffmann, 2002).
Preparation of Chiral Building Blocks
The stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric [3+2]-cycloaddition using platinum-containing carbonyl ylides exemplifies the use of 8-oxabicyclo compounds in creating chiral building blocks. This method resulted in good yields and high enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-oxabicyclo[5.1.0]oct-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-4-6-7(8-6)5-3-1/h2,4,6-7H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQGEJAVPVHGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2C(C1)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452414 | |
Record name | 8-Oxabicyclo[5.1.0]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[5.1.0]oct-2-ene | |
CAS RN |
6669-45-0 | |
Record name | 8-Oxabicyclo[5.1.0]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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